(10Z)-8,8-dimethyl-10-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylidene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Overview
Description
(10Z)-8,8-dimethyl-10-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylidene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is a complex organic compound with a unique structure that combines elements of benzothiazole and pyranochromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-8,8-dimethyl-10-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylidene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyranochromene precursors, followed by their condensation under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(10Z)-8,8-dimethyl-10-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylidene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
(10Z)-8,8-dimethyl-10-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylidene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that could be explored for treating various diseases.
Industry: Its unique structure could be useful in developing new materials with specific properties.
Mechanism of Action
The mechanism by which (10Z)-8,8-dimethyl-10-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylidene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.
Benzothiazole Derivatives: Compounds with a benzothiazole core share some structural similarities but may have different substituents and properties.
Uniqueness
What sets (10Z)-8,8-dimethyl-10-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylidene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione apart is its unique combination of benzothiazole and pyranochromene moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(10Z)-8,8-dimethyl-10-[[(2-methyl-1,3-benzothiazol-6-yl)amino]methylidene]pyrano[2,3-f]chromene-2,9-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-12-25-16-7-6-14(10-18(16)30-12)24-11-15-20-17(29-23(2,3)22(15)27)8-4-13-5-9-19(26)28-21(13)20/h4-11,24H,1-3H3/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIVZBVWGYMYHX-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC=C3C4=C(C=CC5=C4OC(=O)C=C5)OC(C3=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=C(C=C2)N/C=C\3/C4=C(C=CC5=C4OC(=O)C=C5)OC(C3=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.